molecular formula C13H17ClO B12623349 7-Chloro-1-phenylheptan-3-one CAS No. 918648-48-3

7-Chloro-1-phenylheptan-3-one

Cat. No.: B12623349
CAS No.: 918648-48-3
M. Wt: 224.72 g/mol
InChI Key: CBXIDGXFSOJGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-phenylheptan-3-one is an organic compound with the molecular formula C13H17ClO. It is a chlorinated derivative of heptanone, characterized by a phenyl group attached to the first carbon and a chlorine atom attached to the seventh carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-phenylheptan-3-one typically involves the chlorination of 1-phenylheptan-3-one. One common method is the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 1-phenylheptan-3-one is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the seventh position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-phenylheptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenylheptan-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the chlorine atom and the carbonyl group, which can form covalent bonds with nucleophilic sites on biomolecules. The exact pathways and molecular targets are still under investigation, but its electrophilic nature suggests potential interactions with proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1-phenylheptan-3-one is unique due to the presence of the chlorine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable compound for synthetic applications and research purposes .

Properties

CAS No.

918648-48-3

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

7-chloro-1-phenylheptan-3-one

InChI

InChI=1S/C13H17ClO/c14-11-5-4-8-13(15)10-9-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

InChI Key

CBXIDGXFSOJGBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.